Specific Scientific Field: Materials Science and Polymer Chemistry
Summary: BPAF is commonly used as a crosslinking agent for certain fluoroelastomers. These elastomers are essential in applications requiring high-temperature resistance, chemical stability, and durability. Fluoroelastomers find use in seals, gaskets, O-rings, and other components exposed to aggressive environments.
Experimental Procedures: The crosslinking process involves mixing BPAF with the fluoroelastomer matrix and then subjecting the mixture to heat or radiation. The crosslinking reaction forms strong covalent bonds between polymer chains, enhancing the material’s mechanical properties.
Results: The crosslinked fluoroelastomers exhibit improved resistance to heat, chemicals, and wear. They maintain their elasticity and integrity even at elevated temperatures, making them suitable for aerospace, automotive, and industrial applications .
Specific Scientific Field: Polymer Chemistry and Materials Engineering
Summary: BPAF serves as a monomer in the synthesis of various specialty polymers, including polyimides, polyamides, polyesters, and polycarbonate copolymers. These polymers find use in diverse applications due to their unique properties.
Experimental Procedures: Researchers polymerize BPAF with other monomers to create these specialty polymers. The specific synthesis methods vary depending on the desired properties of the final material.
Results: Specialty polymers containing BPAF exhibit characteristics such as high-temperature stability, excellent mechanical strength, and resistance to chemicals. They are used in high-performance composites, electronic materials, gas-permeable membranes, and other advanced applications .
Specific Scientific Field: Environmental Toxicology and Aquatic Ecology
Summary: Recent studies have investigated the toxic effects of BPAF exposure on aquatic organisms. Researchers focused on female marine medaka (Oryzias melastigma) to assess the ecological risks associated with BPAF.
Experimental Procedures: Female marine medaka were exposed to BPAF at a concentration of 188.33 μg/L for 30 days. Various endpoints, including reproductive health, growth, and behavior, were monitored.
Results: The study revealed adverse effects on female marine medaka, highlighting the ecological risks posed by BPAF in aquatic environments .
BPAF is a synthetic compound, an analogue of BPA, where the two methyl groups are replaced with trifluoromethyl groups []. It gained significance as a potential BPA replacement in various applications due to concerns over BPA's endocrine disrupting effects []. However, recent research suggests BPAF might also possess similar endocrine disrupting activity, necessitating further investigation [].
BPAF has a central carbon chain connected to two phenolic groups (benzene rings with hydroxyl groups) on either side. The key difference from BPA is the presence of trifluoromethyl groups (CF3) instead of methyl groups attached to the central carbon []. This fluorination alters the molecule's physical and chemical properties [].
The presence of bulky trifluoromethyl groups creates steric hindrance, potentially affecting how BPAF interacts with biological receptors compared to BPA []. Additionally, the fluorine atoms might enhance the compound's lipophilicity (fat solubility), potentially influencing its absorption and distribution in the body [].
BPAF can react with various monomers to form polymers used in high-performance materials []. The specific reactions involved depend on the desired polymer type.
Similar to BPA, BPAF might act as an endocrine disruptor by mimicking the hormone estrogen. It can potentially bind to estrogen receptors in cells, affecting various biological processes []. However, the specific mechanism and potency of BPAF's endocrine disrupting activity require further research [].
Corrosive;Irritant;Health Hazard;Environmental Hazard